3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one
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Description
Synthesis Analysis
The synthesis of complex molecules containing isoxazole, oxadiazole, thiophene, and azetidine units typically involves multi-step reactions, including alkylation, ring closure, and the use of specific reagents to introduce each heterocyclic component. For example, Roman (2013) described generating a structurally diverse library of compounds through different types of alkylation and ring closure reactions starting from a ketonic Mannich base derived from 2-acetylthiophene, highlighting the versatility of such starting materials in synthesizing complex molecules (Roman, 2013).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heteroatoms (N, O, S) within their cyclic frameworks, which can significantly influence their chemical behavior and interaction capabilities. The structural elucidation of synthesized compounds, including those similar to the target molecule, often relies on spectroscopic methods such as IR, NMR, and mass spectroscopy, providing detailed insights into their molecular frameworks and functional groups (Reddy et al., 2010).
Chemical Reactions and Properties
The chemical properties of compounds containing isoxazole, oxadiazole, thiophene, and azetidine units include their reactivity towards nucleophilic and electrophilic agents, potential for further functionalization, and the ability to participate in various organic reactions. These properties are crucial for their application in synthetic organic chemistry and medicinal chemistry for developing new pharmaceuticals, materials, and catalysts. Stepanov et al. (2019) explored the chemical properties of a related compound, focusing on reactions like acylation, oxidation, and transformations of the oxadiazole ring, illustrating the multifunctional nature of these heterocycles (Stepanov et al., 2019).
Scientific Research Applications
Generation of Structurally Diverse Libraries
The synthesis of structurally diverse compounds using similar starting materials, such as ketonic Mannich bases derived from acetylthiophene, can lead to a variety of products including dithiocarbamates, thioethers, and various heterocyclic compounds through alkylation and ring closure reactions. These methodologies can potentially be applied to synthesize derivatives of the given compound for various research applications (Roman, 2013).
Pharmacological Activities
Compounds synthesized from similar complex heterocyclic structures have been investigated for their anti-inflammatory, analgesic, and anticonvulsant activities. This suggests potential pharmacological applications for derivatives of the specified compound, focusing on their therapeutic potential without delving into specific drug use and dosage (El-Sawy et al., 2014).
Novel Synthesis Methods
Innovative synthesis methods such as microwave-assisted reactions have been utilized to create nitrogen and sulfur-containing heterocyclic compounds, which could be relevant for synthesizing and studying derivatives of the compound . These methods offer rapid and efficient pathways for compound generation, which can be beneficial for research applications (Mistry & Desai, 2006).
Antimicrobial and Antioxidant Activities
The exploration of heterocyclic compounds, including azetidinones and thiazolidinones linked to various nuclei, for their antimicrobial, antioxidant, antimycobacterial, and cytotoxic activities opens up avenues for research into the biological and therapeutic applications of complex molecules like the one specified. These studies can guide the investigation into the antimicrobial and potential therapeutic properties of similar compounds (Saundane & Walmik, 2013).
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-10-14(11(2)23-19-10)3-4-15(22)21-7-13(8-21)17-18-16(20-24-17)12-5-6-25-9-12/h5-6,9,13H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZIGFPRZGYZDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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